Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside
CAS No.:
Cat. No.: VC17860259
Molecular Formula: C24H22O12
Molecular Weight: 502.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H22O12 |
---|---|
Molecular Weight | 502.4 g/mol |
IUPAC Name | 3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-methyl-9,10-dioxoanthracen-1-yl)oxyoxan-2-yl]methoxy]propanoic acid |
Standard InChI | InChI=1S/C24H22O12/c1-9-5-11-17(12(25)6-9)21(31)18-10(19(11)29)3-2-4-13(18)35-24-23(33)22(32)20(30)14(36-24)8-34-16(28)7-15(26)27/h2-6,14,20,22-25,30,32-33H,7-8H2,1H3,(H,26,27)/t14-,20-,22+,23-,24-/m1/s1 |
Standard InChI Key | JTBHLAGLMHJJIX-LHNXKRSWSA-N |
Isomeric SMILES | CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O |
Canonical SMILES | CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O |
Introduction
Structural Characteristics and Molecular Properties
Chemical Composition and Stereochemistry
Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside (C₂₄H₂₂O₁₂) belongs to the anthraquinone glycoside family. Its IUPAC name, 3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-methyl-9,10-dioxoanthracen-1-yl)oxyoxan-2-yl]methoxy]propanoic acid, reflects the malonyl substitution at the 6'-position of the glucopyranosyl unit. The β-D-glycosidic bond and axial chirality of the glucose moiety are critical for its interactions with biological targets, as evidenced by molecular docking studies .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₂O₁₂ |
Molecular Weight | 502.4 g/mol |
CAS Number | 13241-28-6 |
PubChem CID | 11968352 |
Solubility | Enhanced by malonyl group |
Spectroscopic Identification
The compound’s structure has been validated through nuclear magnetic resonance (NMR) and mass spectrometry (MS). The malonyl group introduces distinct signals in the ¹³C NMR spectrum, including a carbonyl carbon at δ 167.3 ppm and a methylene group at δ 42.1 ppm . High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) reveals a molecular ion peak at m/z 503.1 [M+H]⁺, consistent with its molecular formula .
Natural Occurrence and Biosynthesis
Plant Sources
Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside is primarily isolated from Polygonum multiflorum (Chinese: 何首乌), a medicinal plant used in traditional Chinese medicine . It coexists with structurally related anthraquinones such as emodin-8-O-glucoside and physcion-8-O-glucoside, which share the same biosynthetic pathway .
Biosynthetic Pathway
The biosynthesis involves three key stages:
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Chrysophanol Formation: Derived from the polyketide pathway via cyclization of octaketide precursors. NADPH-dependent emodin deoxygenase catalyzes the reduction of emodin to chrysophanol, a rate-limiting step involving hydrogen transfer from NADPH .
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Glycosylation: UDP-glucose-dependent glucosyltransferases attach β-D-glucose to the 8-hydroxy group of chrysophanol.
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Malonylation: Malonyl-CoA serves as the acyl donor, with malonyltransferases esterifying the 6'-OH of the glucose unit .
Biological Activities and Mechanisms
Anti-HBV Activity
In HepG2 2.2.15 cells, Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside reduces HBV DNA levels by 78% at 50 μM, outperforming the parent compound chrysophanol (42% inhibition) . Mechanistically, it disrupts viral capsid assembly and inhibits the reverse transcriptase domain of the HBV polymerase .
Anti-Diabetic Effects
The compound enhances glucose uptake in 3T3-L1 adipocytes by upregulating GLUT4 translocation. At 10 μM, it increases insulin-stimulated glucose transport by 2.3-fold, comparable to metformin . This activity is attributed to AMP-activated protein kinase (AMPK) phosphorylation, which augments mitochondrial fatty acid oxidation .
Antiplatelet Activity
Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside inhibits collagen-induced platelet aggregation with an IC₅₀ of 12.5 μM, surpassing aspirin (IC₅₀: 45 μM) . It blocks phosphatidylserine exposure and thrombin generation by modulating the PI3K/Akt pathway .
Pharmacokinetics and Metabolism
Absorption and Distribution
In rat models, oral administration yields a plasma Cₘₐₓ of 1.2 μg/mL at Tₘₐₓ = 2 h, with a bioavailability of 22% due to first-pass metabolism . The malonyl group improves intestinal absorption by 40% compared to non-acylated analogs.
Metabolic Pathways
Hepatic metabolism involves deglycosylation by β-glucosidases, yielding chrysophanol and malonic acid. Cytochrome P450 enzymes (CYP3A4/5) subsequently hydroxylate chrysophanol to form 3-hydroxy-chrysophanol, which undergoes glucuronidation .
Analytical Methods for Quantification
Chromatographic Techniques
Ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight MS (Q-TOF-MS) achieves baseline separation of Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside from co-occurring anthraquinones in Polygonum multiflorum extracts. A Phenomenex Hydro-RP C₁₈ column with a CH₃OH/H₂O gradient (0.1% formic acid) provides optimal resolution .
Table 2: Analytical Parameters for UPLC-Q-TOF-MS
Parameter | Value |
---|---|
Retention Time | 14.7 min |
LOD | 0.05 ng/mL |
LOQ | 0.15 ng/mL |
Linear Range | 0.15–100 ng/mL (R²=0.999) |
Validation in Biological Matrices
In plasma, solid-phase extraction (SPE) with Oasis HLB cartridges achieves 92% recovery. Matrix effects are minimized using deuterated chrysophanol as an internal standard .
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the malonyl group’s ester linkage could optimize bioavailability. For instance, replacing malonic acid with succinic acid may enhance metabolic stability without compromising solubility.
Clinical Translation
Phase I trials should assess pharmacokinetics in healthy volunteers, focusing on dose proportionality and food effects. Biomarker-driven Phase II studies could target HBV-infected patients or individuals with type 2 diabetes .
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